molecular formula C27H28N2 B14664078 4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) CAS No. 36429-95-5

4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)

Katalognummer: B14664078
CAS-Nummer: 36429-95-5
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: PEVCIXZDEUGXER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) is a chemical compound known for its applications in various fields such as dye manufacturing and analytical chemistry. It is a derivative of N,N-dimethylaniline and naphthalene, characterized by its complex molecular structure and unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of 4,4’-methylenedianiline with dimethyl carbonate under controlled conditions. This reaction is carried out in the presence of a catalyst such as sodium methoxide, which facilitates the formation of the desired product . The reaction conditions include maintaining a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with enzymes and proteins, influencing their activity and function. The pathways involved include electron transfer and binding to active sites on enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) is unique due to its naphthalene moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Eigenschaften

CAS-Nummer

36429-95-5

Molekularformel

C27H28N2

Molekulargewicht

380.5 g/mol

IUPAC-Name

4-[[4-(dimethylamino)phenyl]-naphthalen-1-ylmethyl]-N,N-dimethylaniline

InChI

InChI=1S/C27H28N2/c1-28(2)23-16-12-21(13-17-23)27(22-14-18-24(19-15-22)29(3)4)26-11-7-9-20-8-5-6-10-25(20)26/h5-19,27H,1-4H3

InChI-Schlüssel

PEVCIXZDEUGXER-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.